molecular formula C7H6ClN3O5S2 B3058500 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-oxo-, 1,1-dioxide CAS No. 89813-56-9

2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-oxo-, 1,1-dioxide

Cat. No. B3058500
CAS RN: 89813-56-9
M. Wt: 311.7 g/mol
InChI Key: CLWJBTNSDQIMNT-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzothiadiazines . It is a benzothiadiazine that is 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide substituted by a chloro group at position 6 and a sulfonamide at 7 . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .


Molecular Structure Analysis

The molecular formula of this compound is C11H16ClN3O4S2 and it has a molecular weight of 353.845 . The structure includes a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is responsible for its activity .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, the 1,2,4-benzothiadiazine-1,1-dioxide ring structure is known to be involved in a variety of reactions, particularly when functional groups are attached to the ring .

Scientific Research Applications

Analytical Techniques and Impurity Identification

Hydrochlorothiazide (HCTZ), chemically known as 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, has been extensively studied for its impurities. A research conducted by Fang et al. (2001) developed a high-pressure liquid chromatography method to identify a specific impurity in HCTZ. This impurity, initially thought to be an HCTZ dimer, was later identified as a specific HCTZ-CH2-HCTZ isomer through various analytical techniques, including hydrolysis, ultraviolet spectroscopy, liquid chromatography/mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy (Fang et al., 2001).

Chemical Transformations and Complexes

Simonov et al. (2005) studied the transformation of hydrochlorothiazide into its N-nitroso-derivative. The study involved the formation of crystalline complexes of this derivative with 18-crown-6 and dicyclohexyl-18C6, demonstrating different hydrogen-bonding modes compared to the co-crystals of HCTZ (Simonov et al., 2005).

Catalytic Applications

Khazaei et al. (2015) explored the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst in the synthesis of various organic compounds. This compound proved to be highly efficient in catalyzing one-pot multi-component reactions in water, aligning with green chemistry protocols (Khazaei et al., 2015).

Structural Studies and Crystallography

Gelbrich et al. (2010) and Johnston et al. (2008) conducted studies on the crystal structures of related compounds, revealing the hydrogen-bonded molecular networks and various conformational aspects of the thiadiazine ring. These studies provide valuable insights into the molecular geometry and intermolecular interactions of these compounds (Gelbrich et al., 2010), (Johnston et al., 2008).

Pharmacokinetics and Biological Effects

Brettell et al. (1964) conducted clinical studies on S35-labeled bendroflumethiazide, a compound closely related to hydrochlorothiazide, to investigate its pharmacokinetics and excretion patterns in humans with various medical conditions (Brettell et al., 1964).

properties

IUPAC Name

6-chloro-1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O5S2/c8-3-1-4-6(2-5(3)17(9,13)14)18(15,16)11-7(12)10-4/h1-2H,(H2,9,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWJBTNSDQIMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335114
Record name AC1LAXKM
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URL https://comptox.epa.gov/dashboard/DTXSID70335114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89813-56-9
Record name 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-oxo-, 1,1-dioxide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 525339
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC525339
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Record name AC1LAXKM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-oxo-, 1,1-dioxide
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2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-oxo-, 1,1-dioxide
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2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-oxo-, 1,1-dioxide
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2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-oxo-, 1,1-dioxide
Reactant of Route 5
Reactant of Route 5
2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-oxo-, 1,1-dioxide
Reactant of Route 6
2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-oxo-, 1,1-dioxide

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